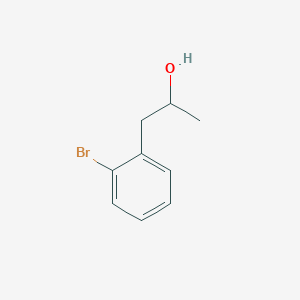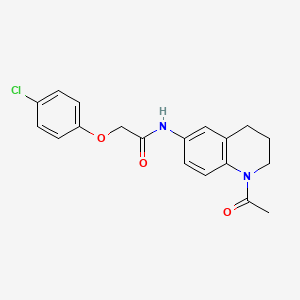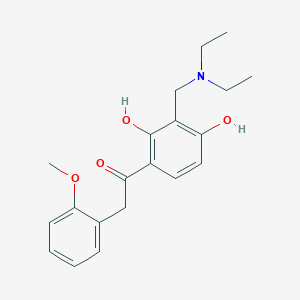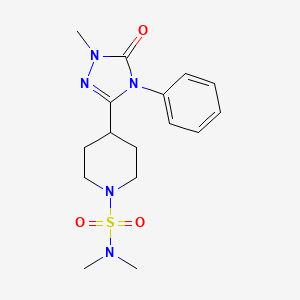![molecular formula C13H20N2O3 B2483680 tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate CAS No. 1260843-86-4](/img/structure/B2483680.png)
tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate involves a multistep process starting from commercially available precursors. A notable method involves the synthesis from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction steps, achieving a total yield of 81% (Zhao et al., 2017). This method exemplifies the efficient assembly of the carbamate functional group alongside the aminomethyl and methoxy phenyl moieties.
Molecular Structure Analysis
The molecular structure of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is characterized by intramolecular hydrogen bonding, which influences its reactivity and physical properties. For instance, the presence of the tert-butyl group and the carbamate moiety contributes to the molecule's stability and solubility (Bai & Wang, 2014).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. For example, it can undergo lithiation, allowing for the introduction of various electrophiles and the formation of substituted products with high yields (Smith et al., 2013). Furthermore, it has been used as a building block in organic synthesis, demonstrating its utility in constructing more complex molecules (Guinchard et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate serves as an important intermediate in the synthesis of many biologically active compounds. For instance, it is utilized in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) established a rapid synthetic method for this compound, demonstrating its significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Metabolic Studies and Diagnostic Applications
This compound also finds applications in metabolic studies and diagnostics. Muskiet et al. (1981) developed a gas chromatography method for the determination of catecholamine metabolites, indicating the utility of tert-butyl carbamate derivatives in diagnosing and monitoring various diseases, including neuroblastoma and pheochromocytoma (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Chemical Synthesis and Molecular Structure Studies
Furthermore, the compound serves as a precursor for studying new classes of molecules. Abbas et al. (2009) used tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate to study foldamer based on aza/α-dipeptide oligomerization, showcasing its role in developing novel molecular structures (Abbas, Jamart-Grégoire, Vanderesse, & Didierjean, 2009).
Enantioselective Synthesis
Piovan et al. (2011) investigated the enzymatic kinetic resolution of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate, highlighting its application in producing optically pure enantiomers for further chemical synthesis (Piovan, Pasquini, & Andrade, 2011).
Eigenschaften
IUPAC Name |
tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-7-9(8-14)5-6-11(10)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJRYOOUXWZJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3-chlorophenyl)pyridazine](/img/structure/B2483597.png)
![Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2483599.png)
![3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide](/img/structure/B2483601.png)


![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)

![N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2483611.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2483613.png)
![4-Methyl-2-piperidin-4-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine;dihydrochloride](/img/structure/B2483614.png)

![2,10-Dioxadispiro[2.0.44.43]dodecane](/img/structure/B2483617.png)
![(2-(4-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2483619.png)
